REACTION_CXSMILES
|
OS(O)(=O)=O.Cl.[CH3:7][C:8]1([CH3:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:9]1.[N+:18]([O-])([OH:20])=[O:19].[NH4+].[OH-]>O>[CH3:7][C:8]1([CH3:17])[C:16]2[C:11](=[CH:12][C:13]([N+:18]([O-:20])=[O:19])=[CH:14][CH:15]=2)[NH:10][CH2:9]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.42 kg
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CNC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 12.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
after the addition of 800 mL of IPAC, phases
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with IPAC (400 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated brine (400 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNC2=CC(=CC=C12)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |